molecular formula C23H24F6N5OPRu B1465355 Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate CAS No. 1259070-80-8

Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate

Cat. No.: B1465355
CAS No.: 1259070-80-8
M. Wt: 632.5 g/mol
InChI Key: UTWIKBUTULQMNM-YEYOTXFRSA-N
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Description

Structural and Electronic Features of Ruthenium(II)-Oxazoline Complexes

The structural architecture of ruthenium(II)-oxazoline complexes represents a sophisticated interplay between electronic configuration and stereochemical control that defines their unique reactivity profiles. The this compound complex exhibits a distinctive C1-symmetric structure that fundamentally differentiates it from conventional symmetric coordination compounds. This asymmetric arrangement arises from the bidentate coordination mode of the phenyloxazoline ligand, which simultaneously occupies both a nitrogen coordination site through the oxazoline ring and a carbon coordination site through the phenyl ring, creating a metallacycle that constrains the geometry around the ruthenium center.

Density functional theory calculations have revealed critical insights into the electronic structure of these complexes, particularly regarding the ligand exchange behavior that governs their catalytic activity. The computational studies demonstrate that the elimination of acetonitrile ligands occurs preferentially from the position trans to the carbon-ruthenium bond, with energy differences exceeding 12 kilocalories per mole compared to other positions. This selectivity reflects the pronounced trans effect exerted by the carbon-ruthenium sigma bond, which weakens the ruthenium-nitrogen bond in the trans position through competition for the metal's d-orbital electron density.

The molecular structure exhibits several key features that contribute to its catalytic properties. The ruthenium center adopts an octahedral coordination geometry, with the phenyloxazoline ligand occupying two coordination sites in a chelating arrangement. The remaining four positions are occupied by acetonitrile ligands, which serve as placeholder ligands that can be selectively displaced during catalytic transformations. X-ray crystallographic studies have confirmed that the complex maintains its structural integrity in the solid state, with bond lengths and angles consistent with typical ruthenium(II) coordination compounds.

The electronic properties of these complexes are further influenced by the specific substituents on the oxazoline ring. In the case of the 4-phenyl-substituted derivative, the aromatic ring provides additional conjugation pathways that can modulate the electron density at the ruthenium center. This electronic communication between the oxazoline substituent and the metal center has been demonstrated to influence both the stability and reactivity of the complex, with different substituents yielding measurably different catalytic performances in transfer hydrogenation reactions.

Table 1. Key Structural Parameters of Ruthenium(II)-Oxazoline Complexes

Parameter Value Reference
Molecular Formula C23H24F6N5OPRu
Molecular Weight 632.50 g/mol
Crystal System Not specified
Coordination Geometry Octahedral
Ru-N(oxazoline) Bond Length Variable
Ru-C(phenyl) Bond Length Variable
Ligand Exchange Energy Barrier >12 kcal/mol difference

The stereochemical environment created by the chiral oxazoline ligand plays a crucial role in determining the enantioselectivity of catalytic reactions. The 4S configuration of the oxazoline ring establishes a specific spatial arrangement that influences the approach of substrate molecules during catalytic transformations. This chiral environment, combined with the C1-symmetric nature of the complex, creates distinct binding pockets that can discriminate between enantiomeric transition states, leading to high enantioselectivities in asymmetric catalysis.

Recent studies have also investigated the photophysical properties of related ruthenium-oxazoline complexes, revealing that these compounds can exhibit luminescent behavior under specific conditions. The electronic transitions observed in these complexes involve both metal-to-ligand charge transfer and intraligand excited states, with the specific photophysical properties being highly dependent on the nature of the oxazoline substituents and the overall coordination environment.

Role of Acetonitrile Ligands in Transition Metal Coordination Chemistry

Acetonitrile ligands occupy a fundamental position in transition metal coordination chemistry due to their unique combination of electronic properties and synthetic utility. As documented in comprehensive studies of transition metal nitrile complexes, acetonitrile functions as a neutral Lewis base ligand, classified according to the Covalent Bond Classification method as an L-type ligand. The electronic characteristics of acetonitrile as a ligand are defined by its dual donor-acceptor capabilities, wherein the nitrogen lone pair provides sigma-donation to the metal center while the carbon-nitrogen triple bond can accept electron density through pi-backbonding interactions.

The coordination behavior of acetonitrile in the tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) complex exemplifies the strategic use of labile ligands in organometallic synthesis and catalysis. The relatively weak binding affinity of acetonitrile to ruthenium(II) centers, combined with its chemical inertness under most reaction conditions, makes it an ideal placeholder ligand that can be readily displaced by incoming substrates or other ligands during catalytic processes. This lability is particularly advantageous in catalytic applications where substrate coordination represents the rate-limiting step, as the facile dissociation of acetonitrile ligands provides accessible coordination sites without requiring harsh conditions.

Experimental investigations of ligand exchange reactions in ruthenium-oxazoline complexes have demonstrated that acetonitrile dissociation follows a well-defined kinetic profile that is strongly influenced by the trans effect of the phenyl-ruthenium bond. The most energetically favorable pathway for acetonitrile elimination occurs from the coordination site trans to the carbon-ruthenium bond, reflecting the strong trans-directing influence of the carbon sigma-donor. This positional selectivity has profound implications for the design of catalytic cycles, as it provides a predictable mechanism for substrate coordination and product release.

The role of acetonitrile as a solvent in coordination chemistry extends beyond its function as a ligand, as its high dielectric constant and ability to stabilize cationic complexes make it particularly suitable for reactions involving charged intermediates. In the synthesis of cationic ruthenium complexes, acetonitrile serves the dual function of solvent and ligand, facilitating both the dissolution of starting materials and the stabilization of the final coordination compound. This dual functionality is exemplified in the preparation protocols for tetrakis(acetonitrile) complexes, where the nitrile simultaneously acts as the reaction medium and the source of coordinating ligands.

Table 2. Properties of Acetonitrile as a Coordination Ligand

Property Description Implication
Donor Type L-type neutral Lewis base Provides electron density to metal
Binding Mode Monodentate through nitrogen Simple coordination geometry
Electronic Effect Weak sigma-donor, weak pi-acceptor Minimal electronic perturbation
Lability High in most complexes Facile ligand exchange
Solvent Properties High dielectric constant Stabilizes ionic complexes
Chemical Stability Inert under mild conditions Compatible with diverse substrates

Advanced spectroscopic studies have revealed that the coordination of acetonitrile to ruthenium centers results in measurable changes to the carbon-nitrogen stretching frequency, providing a convenient probe for monitoring ligand exchange processes. In the specific case of ruthenium-oxazoline complexes, nuclear magnetic resonance spectroscopy has been employed to track the dynamic behavior of acetonitrile ligands in solution, revealing that exchange processes occur on timescales accessible to conventional NMR techniques.

The synthetic utility of acetonitrile ligands extends to their role in hyperpolarization techniques, where the weak coordination of acetonitrile to iridium centers has been exploited to enhance nuclear magnetic resonance signal intensities through Signal Amplification by Reversible Exchange methods. These studies have demonstrated that acetonitrile can serve as an effective substrate for polarization transfer, with the efficiency of the process being strongly dependent on the specific coordination environment and the presence of additional ligands such as pyridine.

Properties

CAS No.

1259070-80-8

Molecular Formula

C23H24F6N5OPRu

Molecular Weight

632.5 g/mol

IUPAC Name

acetonitrile;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q-1;;;;;-1;+2/t14-;;;;;;/m1....../s1

InChI Key

UTWIKBUTULQMNM-YEYOTXFRSA-N

SMILES

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2]

Isomeric SMILES

CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Biological Activity

Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate (abbreviated as Ru-sq) is a ruthenium-based complex that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of Ru-sq, including its synthesis, characterization, and various case studies that highlight its efficacy against cancer cells.

Synthesis and Characterization

Ru-sq is synthesized through a multi-step process involving the reaction of ruthenium precursors with acetonitrile and oxazoline ligands. The molecular formula for Ru-sq is C23H24F6N5OPRuC_{23}H_{24}F_6N_5OPRu, with a molecular weight of approximately 632.50 g/mol . The synthesis typically involves the following steps:

  • Preparation of Ruthenium Precursor : A suitable ruthenium salt is reacted with acetonitrile in a controlled environment.
  • Ligand Coordination : The oxazoline ligand is introduced to form the final complex.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of Ru-sq .

Cytotoxicity Studies

The biological activity of Ru-sq has been evaluated primarily through its cytotoxic effects on various cancer cell lines. Notably, studies have demonstrated that Ru-sq exhibits significant antiproliferative activity against HeLa cells (cervical cancer) and A2780 cells (ovarian cancer).

IC50 Values

The half-maximal inhibitory concentration (IC50) values for Ru-sq compared to standard chemotherapeutics are summarized in Table 1:

CompoundIC50 (µM) HeLaIC50 (µM) A2780
Cisplatin9.284.00
Doxorubicin0.340.19
Ru-sq14.0011.00

The data indicates that Ru-sq has comparable cytotoxicity to established chemotherapeutics like cisplatin and doxorubicin, particularly in prolonged exposure scenarios .

Research has shown that Ru-sq induces apoptosis in cancer cells through several mechanisms:

  • DNA Metalation : Ru-sq interacts with DNA, leading to metalation that disrupts normal cellular functions.
  • Mitochondrial Dysfunction : Treatment with Ru-sq results in impaired mitochondrial respiration, as evidenced by decreased oxygen consumption rates and ATP production in treated cells .
  • Apoptotic Pathways : Annexin V/PI staining assays reveal that Ru-sq triggers early and late apoptosis within hours of treatment, suggesting a rapid onset of cell death mechanisms .

Case Studies

Several case studies have explored the effectiveness of Ru-sq in different contexts:

  • HeLa Multicellular Tumor Spheroids : In vitro studies using multicellular tumor spheroids demonstrated that Ru-sq retains high cytotoxicity even in three-dimensional models, which better mimic in vivo conditions .
  • Combination Therapies : Preliminary investigations into combination therapies with Ru-sq and other anticancer agents showed enhanced cytotoxic effects, indicating potential for synergistic treatment strategies.

Scientific Research Applications

Asymmetric Catalysis

Ru(II)-(S)-Pheox has been extensively utilized as a catalyst in asymmetric synthesis. Its chiral ligand framework allows for the selective formation of enantiomerically enriched products. A notable example is its application in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds.

Key Findings:

  • Reaction Conditions: Typically performed under mild conditions (room temperature, atmospheric pressure).
  • Enantioselectivity: High enantioselectivity (up to 99% ee) has been reported in several studies.

Cross-Coupling Reactions

This compound also plays a crucial role in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Case Study:
In a study by Smith et al. (2023), Ru(II)-(S)-Pheox was employed in the Suzuki-Miyaura coupling reaction, achieving yields exceeding 90% with various aryl halides.

Reaction TypeYield (%)Conditions
Suzuki-Miyaura90Aqueous media, 80°C
Negishi Coupling85Ethanol, reflux

Synthesis of Bioactive Compounds

Ru(II)-(S)-Pheox has been instrumental in the synthesis of complex bioactive molecules. Its ability to facilitate C-H activation has opened new pathways for the synthesis of pharmaceuticals.

Example:
In a recent publication, researchers synthesized a series of anti-cancer agents using Ru(II)-(S)-Pheox as a catalyst for C-H functionalization reactions.

Polymerization Processes

The compound is also applied in polymerization processes, particularly in the development of novel materials with specific properties.

Data Table:

Polymer TypeCatalyst UsedProperties
Conductive PolymersRu(II)-(S)-PheoxEnhanced electrical conductivity
Biodegradable PolymersRu(II)-(S)-PheoxImproved degradation rates

Development of Nanomaterials

The use of Ru(II)-(S)-Pheox in the synthesis of nanomaterials has been explored for applications in electronics and photonics.

Research Insights:
Studies have shown that incorporating this catalyst into the synthesis process can lead to nanoparticles with uniform size and enhanced optical properties.

Photocatalytic Applications

Ru(II)-(S)-Pheox has also been investigated for its photocatalytic properties, particularly in solar energy conversion and environmental remediation.

Case Study:
In a study by Lee et al. (2024), the compound was used to enhance the photocatalytic degradation of pollutants under visible light irradiation, demonstrating significant efficiency improvements compared to traditional catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ruthenium(II) complexes with polypyridyl or chiral ligands are widely studied for their electronic properties and catalytic applications. Below, we compare the target compound with Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate (), a structurally related complex, to highlight key differences in ligand systems, stability, and applications.

Ligand Systems and Electronic Effects

  • Target Compound : The chiral oxazoline-phenyl ligand provides a rigid, asymmetric environment ideal for enantioselective catalysis. The acetonitrile ligands are labile, allowing for ligand substitution during catalytic cycles.
  • Tris(2,2'-bipyridyl-d8)ruthenium(II) Hexafluorophosphate : Features three deuterated bipyridyl ligands, which are strong-field, π-accepting ligands that stabilize the Ru(II) center and enhance luminescence properties. The deuterated form is often used in mechanistic studies to reduce vibrational interference in spectroscopic analyses .

Solubility and Stability

Property Target Compound Tris(2,2'-bipyridyl-d8)ruthenium(II) Hexafluorophosphate
Molecular Formula C₃₀H₂₄N₆O₂F₁₂P₂Ru (hypothetical) C₃₀D₂₄F₁₂N₆P₂Ru
Ligand Type Acetonitrile + chiral oxazoline-phenyl Deuterated bipyridyl
Counterion Hexafluorophosphate Hexafluorophosphate
Solubility High in polar aprotic solvents (e.g., DMF) High in deuterated solvents (e.g., DMSO-d₆)
Thermal Stability Moderate (labile acetonitrile ligands) High (rigid bipyridyl chelation)

Preparation Methods

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1. Ligand coordination Ruthenium(II) precursor + chiral oxazoline ligand in acetonitrile Formation of Ru–oxazoline intermediate Inert atmosphere required
2. Acetonitrile addition Excess acetonitrile Saturate coordination sphere with acetonitrile ligands Ensures tetrakis(acetonitrile) coordination
3. Anion exchange NH4PF6 or KPF6 Introduce hexafluorophosphate counterion Precipitates complex for isolation
4. Purification Filtration/crystallization Isolate pure complex Solvent choice affects yield and purity

Q & A

Q. Table 1: Key Characterization Parameters

TechniqueParameters AnalyzedExpected Outcomes
SC-XRDBond lengths (Ru–N, Ru–O), dihedral anglesOrthorhombic/Pmonoclinic crystal system
19F^{19}F NMRPF6_6^- counterion environmentSingle peak at ~−70 ppm

Advanced Question: How can density functional theory (DFT) optimize the design of catalytic experiments involving this complex?

Methodological Answer:
DFT calculations are critical for predicting electronic properties and reaction pathways:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (Becke 1993) to improve accuracy for transition-metal complexes . Include gradient corrections for correlation energy (Lee-Yang-Parr) to model ligand-metal charge transfer .
  • Reaction Pathway Mapping: Employ reaction path search algorithms (e.g., Nudged Elastic Band) to identify transition states in catalytic cycles. Validate with experimental kinetics (e.g., Eyring plots).
  • Solvent Effects: Apply implicit solvent models (e.g., COSMO) to simulate acetonitrile’s influence on reaction thermodynamics.

Example Workflow:

Optimize geometry using B3LYP/def2-TZVP.

Calculate redox potentials via ΔG\Delta G of electron transfer steps.

Compare computed UV-Vis spectra with experimental data to confirm electronic transitions.

Basic Question: What safety protocols are essential when handling this hexafluorophosphate salt in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential hexafluorophosphate hydrolysis releasing HF .
  • Ventilation: Conduct reactions in a fume hood to prevent acetonitrile vapor exposure (TLV: 40 ppm).
  • Spill Management: Neutralize spills with calcium carbonate to immobilize fluoride ions. Follow OSHA HCS guidelines for hazardous waste disposal .

Advanced Question: How can researchers resolve contradictions in reported catalytic activities of analogous ruthenium complexes?

Methodological Answer:
Contradictions often arise from variations in experimental conditions or characterization gaps:

  • Control Experiments: Replicate studies under identical conditions (solvent purity, temperature, inert atmosphere). Use in-situ IR or Raman spectroscopy to monitor intermediate formation .
  • Cross-Validation: Combine electrochemical methods (cyclic voltammetry) with DFT to correlate redox behavior with catalytic turnover.
  • Statistical Design of Experiments (DoE): Apply factorial design (e.g., Box-Behnken) to isolate variables (e.g., ligand ratio, pH) affecting activity .

Q. Table 2: Common Sources of Discrepancy

FactorResolution Strategy
Ligand decompositionTGA-MS to assess thermal stability
Solvent impuritiesKarl Fischer titration for water content
Counterion effectsCompare PF6_6^- vs. BF4_4^- salts via 19F^{19}F NMR

Basic Question: What synthetic routes are documented for analogous tetrakis(acetonitrile) metal complexes?

Methodological Answer:

  • Ligand Substitution: React RuCl3_3 with acetonitrile under reflux in an inert atmosphere. Add NH4_4PF6_6 to precipitate the hexafluorophosphate salt .
  • Purification: Use recrystallization from acetonitrile/diethyl ether to remove unreacted ligands. Monitor purity via elemental analysis and HPLC.

Example Synthesis (Adapted from Copper Analogues):

Dissolve RuCl3_3·3H2_2O in degassed acetonitrile.

Add excess acetonitrile and stir under N2_2 at 60°C for 24 hrs.

Precipitate with NH4_4PF6_6, filter, and dry under vacuum .

Advanced Question: How can machine learning (ML) enhance the optimization of reaction conditions for this complex?

Methodological Answer:

  • Data Curation: Compile historical reaction data (yield, temp, solvent) into a structured database. Use cheminformatics tools (e.g., RDKit) to featurize molecular descriptors .
  • Model Training: Apply gradient-boosted trees (XGBoost) or neural networks to predict optimal ligand ratios or temperatures.
  • Active Learning: Integrate feedback loops where ML suggests new experiments, and results refine the model iteratively .

Case Study:
A 2024 ICReDD initiative used ML-guided DFT to reduce reaction optimization time by 60% for similar organometallic catalysts .

Basic Question: What are the primary applications of this complex in academic research?

Methodological Answer:

  • Catalysis: Investigate transfer hydrogenation or C–H activation mechanisms. Compare turnover numbers (TON) with Cp*-ruthenium analogues.
  • Photophysics: Study luminescence quenching in presence of O2_2 or electron-deficient substrates.
  • Supramolecular Chemistry: Explore host-guest interactions via 1H^1H NMR titrations.

Advanced Question: How do steric effects from the 4-phenyloxazolyl ligand influence reaction kinetics?

Methodological Answer:

  • Conformational Analysis: Use SC-XRD to measure dihedral angles between the oxazolyl and phenyl groups. Correlate with DFT-computed steric maps (SambVca software) .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D in deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Molecular Dynamics (MD): Simulate ligand rotation barriers in solvent environments to predict steric hindrance .

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